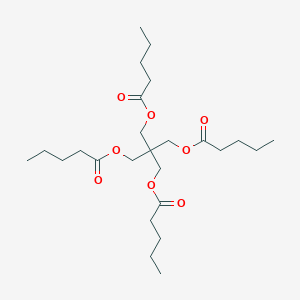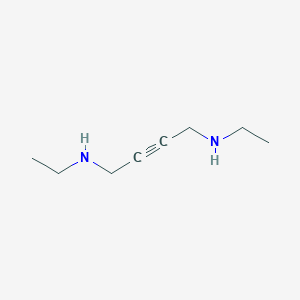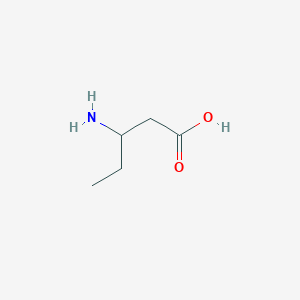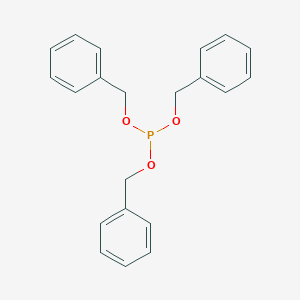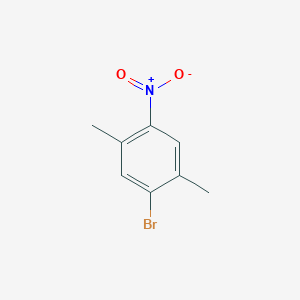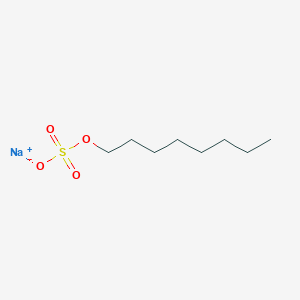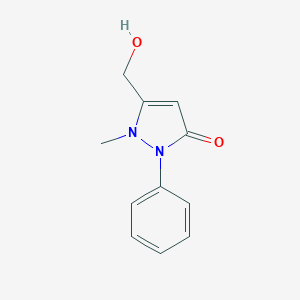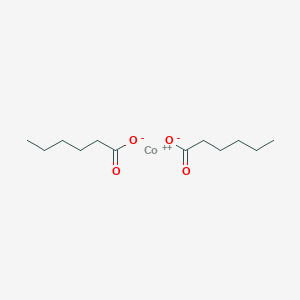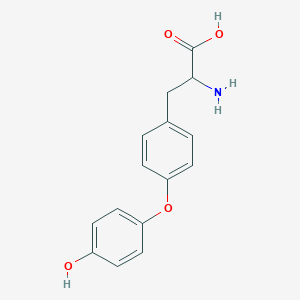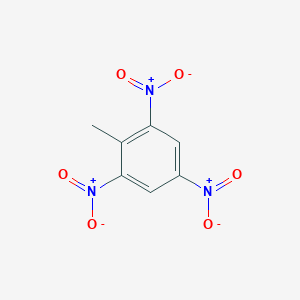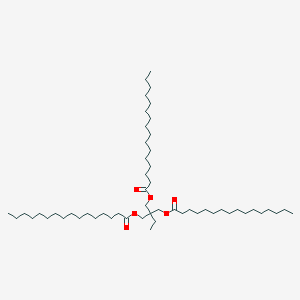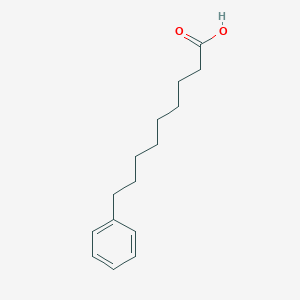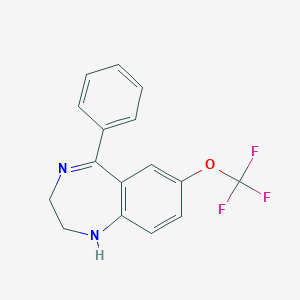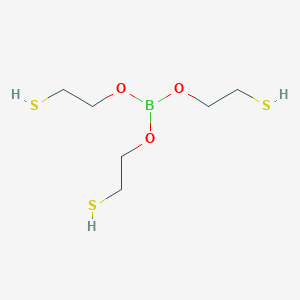
Tri(2-mercaptoethyl) borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(2-mercaptoethyl) borate (TMB) is a boron-containing compound that has gained significant attention in recent years due to its potential applications in various fields. TMB is a versatile molecule that can be easily synthesized and modified to suit different research needs. In
Wissenschaftliche Forschungsanwendungen
Tri(2-mercaptoethyl) borate has a wide range of potential applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent for the detection of heavy metals in water, and as a stabilizer for polymers. In recent years, Tri(2-mercaptoethyl) borate has gained attention for its potential use in biomedical research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of Tri(2-mercaptoethyl) borate is not fully understood. However, it is believed that Tri(2-mercaptoethyl) borate exerts its biological effects by interacting with sulfhydryl groups in proteins. This interaction can lead to changes in protein conformation and activity, ultimately resulting in the observed biological effects.
Biochemische Und Physiologische Effekte
Tri(2-mercaptoethyl) borate has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Tri(2-mercaptoethyl) borate has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, Tri(2-mercaptoethyl) borate has been shown to have antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tri(2-mercaptoethyl) borate is its ease of synthesis and modification. Tri(2-mercaptoethyl) borate can be easily synthesized using inexpensive starting materials and can be modified to suit different research needs. Additionally, Tri(2-mercaptoethyl) borate is highly soluble in water and other polar solvents, making it easy to work with in the lab. However, one limitation of Tri(2-mercaptoethyl) borate is its potential toxicity. While Tri(2-mercaptoethyl) borate has been shown to be relatively non-toxic in vitro, more studies are needed to fully understand its toxicity in vivo.
Zukünftige Richtungen
There are many potential future directions for Tri(2-mercaptoethyl) borate research. One area of interest is the development of Tri(2-mercaptoethyl) borate-based drugs for the treatment of inflammatory and cancerous diseases. Additionally, Tri(2-mercaptoethyl) borate could be used as a tool for studying protein structure and function. Finally, Tri(2-mercaptoethyl) borate could be modified to target specific proteins or cellular pathways, allowing for more targeted and effective therapies.
Conclusion:
In conclusion, Tri(2-mercaptoethyl) borate is a versatile molecule with a wide range of potential applications in scientific research. Its ease of synthesis and modification, along with its anti-inflammatory and anti-cancer properties, make it a promising candidate for drug development. While more research is needed to fully understand its mechanism of action and toxicity, Tri(2-mercaptoethyl) borate is a promising molecule with many potential future directions.
Synthesemethoden
Tri(2-mercaptoethyl) borate can be synthesized using a simple one-step reaction between boric acid and 2-mercaptoethanol. The reaction takes place in an aqueous medium and is catalyzed by a base such as sodium hydroxide. The resulting product is a white crystalline solid that is highly soluble in water and other polar solvents.
Eigenschaften
CAS-Nummer |
15582-80-6 |
|---|---|
Produktname |
Tri(2-mercaptoethyl) borate |
Molekularformel |
C6H15BO3S3 |
Molekulargewicht |
242.2 g/mol |
IUPAC-Name |
tris(2-sulfanylethyl) borate |
InChI |
InChI=1S/C6H15BO3S3/c11-4-1-8-7(9-2-5-12)10-3-6-13/h11-13H,1-6H2 |
InChI-Schlüssel |
WWOWUKPIQFKJRO-UHFFFAOYSA-N |
SMILES |
B(OCCS)(OCCS)OCCS |
Kanonische SMILES |
B(OCCS)(OCCS)OCCS |
Andere CAS-Nummern |
15582-80-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



